Boc-NH-PEG7-NH2 is a heterobifunctional linker featuring a discrete polyethylene glycol (PEG) chain of exactly seven ethylene oxide units.[1][2] One terminus is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the other end presents a reactive primary amine.[2][3] This structure provides a defined, hydrophilic spacer used to connect two different molecules, such as a protein-targeting ligand and a therapeutic payload, in a controlled, stepwise manner.[4] Its principal role is in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular architecture is critical for function and reproducibility.[5][6][7]
Substituting this discrete PEG7 linker with polydisperse PEG mixtures, alternative lengths, or different protecting groups introduces critical process and performance failures. Polydisperse PEGs create a heterogeneous mixture of final conjugates, complicating analytical characterization, compromising batch-to-batch consistency, and leading to unpredictable pharmacokinetics.[8][9][10] Using a PEG chain of a different, non-optimal length can significantly impair the biological activity of molecules like PROTACs, where the precise distance between bound proteins is essential for efficacy.[11][12][13] Furthermore, swapping the acid-labile Boc protecting group for a base-labile alternative (e.g., Fmoc) dictates a completely different deprotection strategy, which can be incompatible with other acid-sensitive functional groups in a complex synthesis, thereby forcing costly route redesign.[14][15]
The Boc protecting group is selectively removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to bases and nucleophiles.[14] This provides an orthogonal protection strategy when used with base-labile groups like Fmoc (removed with piperidine) or photolabile groups. In a multi-step synthesis containing base-sensitive esters or Fmoc-protected amines, using an acid-labile Boc-PEG linker is a required process choice to avoid unintended deprotection and side reactions.[15] A direct substitute like Fmoc-NH-PEG7-NH2 would be incompatible with this synthesis scheme.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Acid-labile (e.g., Trifluoroacetic Acid) |
| Comparator Or Baseline | Fmoc-NH-PEG7-NH2: Base-labile (e.g., Piperidine) |
| Quantified Difference | Qualitatively different chemical reactivity, enabling orthogonal schemes. |
| Conditions | Standard solid-phase or solution-phase synthesis. |
This chemical orthogonality is not an academic detail; it is a fundamental process-design constraint that dictates precursor selection in complex, multi-step syntheses.
Using a monodisperse linker like Boc-NH-PEG7-NH2, which has a defined molecular weight (Polydispersity Index, PDI = 1.0), results in a single, well-defined final conjugate.[1][8] In contrast, using a polydisperse PEG mixture (PDI > 1.0) generates a complex mixture of products with varying PEG chain lengths.[8] This heterogeneity complicates purification and leads to multiple overlapping peaks in analytical characterization methods like mass spectrometry or chromatography, making batch-to-batch consistency difficult to prove for regulatory purposes.[7][9] For high-value therapeutics like ADCs, this analytical clarity is a non-negotiable requirement for manufacturing and quality control.[7][10]
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Polydisperse PEG mixture: > 1.0 |
| Quantified Difference | Results in a single molecular entity vs. a heterogeneous mixture of compounds. |
| Conditions | Analysis of final bioconjugate by Mass Spectrometry or Size-Exclusion Chromatography (SEC). |
Procuring a monodisperse linker is a direct investment in process control, analytical simplicity, and regulatory compliance for high-value biotherapeutics.
The efficacy of a PROTAC is highly dependent on the linker length, which must be optimal to facilitate a productive ternary complex between the target protein and an E3 ligase.[16] A study on estrogen receptor (ER)-α targeting PROTACs systematically varied the linker length and found a significant effect on degradation efficacy. While a 16-atom chain length was optimal in their system, linkers that were too short or too long were significantly less potent.[12][13] For example, at 100 nM, the 16-atom linker showed near-complete ER degradation, whereas a 21-atom linker showed substantially less degradation.[12] This demonstrates that a specific PEG length, such as PEG7 (24 atoms), cannot be arbitrarily replaced by shorter or longer versions without risking a significant loss of biological activity.
| Evidence Dimension | Target Protein Degradation (% of Control) |
| Target Compound Data | Optimal length linkers can achieve >90% degradation at effective concentrations. |
| Comparator Or Baseline | Non-optimal length linkers (shorter or longer) show significantly reduced degradation under the same conditions. |
| Quantified Difference | Efficacy can vary dramatically, with non-optimal lengths being several-fold less potent or inactive. |
| Conditions | Cell-based protein degradation assay (e.g., Western Blot) in a specific PROTAC system (e.g., ERα degradation in MCF7 cells). |
For PROTAC development, selecting the precise linker length is a primary driver of efficacy; substitution with an alternate length is not a viable cost-saving measure and can terminate a project.
This compound is the right choice for research groups performing systematic screening of linker lengths to optimize PROTAC efficacy. The defined PEG7 length serves as a critical data point in a library of discrete PEG linkers (e.g., PEG3, PEG5, PEG7, PEG9) to identify the optimal spatial orientation required for efficient ternary complex formation and subsequent target degradation.[12]
For ADC manufacturing, where product homogeneity and a well-defined analytical profile are required for regulatory approval, this monodisperse linker is essential. It ensures that each antibody is conjugated to a linker of the exact same length, leading to a consistent Drug-to-Antibody Ratio (DAR) and predictable pharmacokinetic behavior, unlike the variable mixtures produced by polydisperse PEGs.[7][9]
In the synthesis of a complex therapeutic that contains both base-sensitive functional groups and requires a hydrophilic linker (e.g., a peptide-drug conjugate with ester bonds), the Boc-protected PEG7 amine is the appropriate precursor. Its acid-labile Boc group allows for selective deprotection without compromising the integrity of other functional groups, a level of control not offered by substitutes with different protecting group chemistries.[14][17]